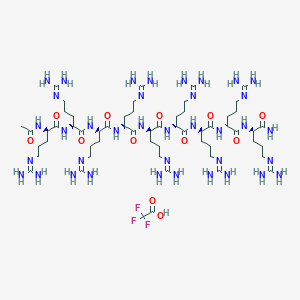
Epidermal growth factor receptor (478--488)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epidermal growth factor receptor
Wissenschaftliche Forschungsanwendungen
1. EGFR in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is pivotal in cancer therapy. It is frequently expressed in epithelial tumors and has been the focus of extensive research for targeted cancer therapy. The activation of EGFR leads to the phosphorylation of intracellular substrates, stimulating cell growth, DNA synthesis, and expression of oncogenes like fos and jun. This has significant implications in cancer development, as the EGFR gene often exhibits mutations or overexpression in cancer cells. Consequently, EGFR serves as a critical target for therapeutic interventions in cancer treatment (Voldborg et al., 1997), (Herbst, 2004).
2. EGFR Activation and Signalling
EGFR is a transmembrane protein that mediates the actions of growth factors including EGF and transforming growth factor-alpha. The ligand binding initiates a cascade of intracellular signaling pathways, altering the biochemical state of the cell. The structural and functional aspects of EGFR, from ligand binding to signal transduction, are critical in understanding its role in cellular processes and the potential for targeted therapies (Jorissen et al., 2003).
3. Role in Molecular Targeted Therapy
EGFR's role in molecular targeted therapy is significant, particularly in addressing challenges like treatment effects, side-effects, and drug resistance in cancer therapy. Advances in nanotechnology, such as the application of inorganic nanoparticles in EGFR-targeted therapy, offer promising improvements. These nanoparticles have been explored to potentiate the efficacy of molecular targeted therapy, given their easy modification and biosecurity (Sun et al., 2021).
4. Mechanisms of EGFR Targeting
The targeting of EGFR in cancer therapy is achieved through monoclonal antibodies and tyrosine kinase inhibitors. These agents inhibit EGFR signaling, leading to cell cycle arrest, apoptosis promotion, and angiogenesis inhibition. Understanding the mechanisms of EGFR targeting, such as the effects of antibodies on the immune system and inhibition of EGFR-generated signaling, is vital for developing effective cancer treatments (Martinelli et al., 2009).
5. EGFR in Physiology and Disease
EGFR plays significant roles beyond cancer therapy. It is involved in developmental biology, tissue homeostasis, and various pathophysiological conditions. The activation of EGFR influences cellular proliferation, survival, and differentiation, which are crucial in both normal physiology and in diseases. Recent studies continue to reveal new regulatory mechanisms of EGFR, opening opportunities for novel therapeutic interventions (Chen et al., 2016).
Eigenschaften
Sequenz |
KLFGTSGQKT |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Epidermal growth factor receptor (478--488) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)